4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N'-methyl-benzamidine
Overview
Description
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine is a synthetic organic compound. It is characterized by the presence of chloro, trifluoromethyl, pyridinyl, and benzamidine functional groups. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridinyl intermediate: Starting with a pyridine derivative, chlorination and trifluoromethylation reactions are carried out under controlled conditions.
Benzamidine formation: The intermediate is then reacted with a benzamidine derivative, often using coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch or continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of chloro groups.
Oxidation and reduction: Depending on the functional groups involved.
Common Reagents and Conditions
Substitution reactions: Often involve nucleophiles or electrophiles under basic or acidic conditions.
Oxidation: May use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Could involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, depending on its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine: Lacks the additional chloro group.
N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine: Lacks the chloro group on the benzamidine moiety.
Uniqueness
The presence of both chloro and trifluoromethyl groups in 4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N’-methyl-benzamidine may confer unique chemical and biological properties, such as increased lipophilicity or specific binding interactions.
For detailed and specific information, consulting scientific literature and databases would be necessary
Properties
IUPAC Name |
4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3N3/c1-20-13(8-2-4-10(15)5-3-8)22-12-7-9(14(17,18)19)6-11(16)21-12/h2-7H,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZVPSJCVHDEMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)Cl)NC2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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